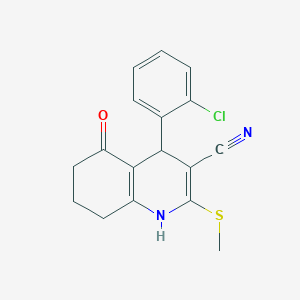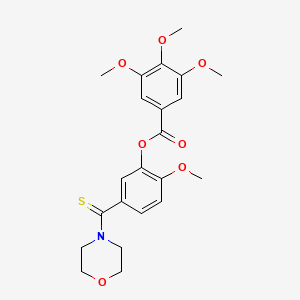![molecular formula C24H22N4O3S B11661603 N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 . This compound is known for its unique structure, which includes a benzimidazole moiety, a sulfanyl group, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
科学研究应用
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the hydrazide linkage can interact with nucleophilic sites in biological molecules, further contributing to its biological activity.
相似化合物的比较
Similar compounds to N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide include:
- N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
- N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
- N’-[(E)-(3-Hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique combination of functional groups in N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide contributes to its distinct chemical and biological properties.
属性
分子式 |
C24H22N4O3S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-16-6-8-17(9-7-16)14-28-21-5-3-2-4-20(21)26-24(28)32-15-23(31)27-25-13-18-10-11-19(29)12-22(18)30/h2-13,29-30H,14-15H2,1H3,(H,27,31)/b25-13+ |
InChI 键 |
SXNDIFMHHVABIO-DHRITJCHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661526.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)

![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)

![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)
